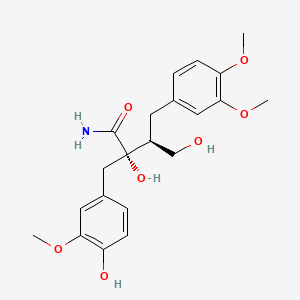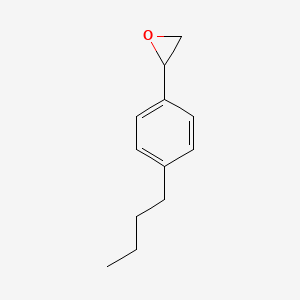
p-Butylstyrene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Butylstyrene oxide is an organic compound with the chemical formula C12H16O. It is a derivative of styrene oxide, where the para position of the phenyl ring is substituted with a butyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Butylstyrene oxide can be synthesized through several methods. One common method involves the epoxidation of p-butylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of hydrogen peroxide and a catalyst such as titanium silicalite-1 (TS-1) to achieve the epoxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
p-Butylstyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form p-butylphenylacetic acid.
Reduction: Reduction of this compound can yield p-butylphenylethanol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
- p-Butylphenylacetic acid p-Butylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Butylstyrene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
this compound is used in the production of polymers and resins with specific properties.Mechanism of Action
The mechanism of action of p-butylstyrene oxide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical synthesis processes and biological studies to understand enzyme-substrate interactions and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Styrene oxide: The parent compound without the butyl substitution.
p-Methylstyrene oxide: Similar structure with a methyl group instead of a butyl group.
p-Ethylstyrene oxide: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
p-Butylstyrene oxide is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The butyl group increases the hydrophobicity and can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
7623-20-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(4-butylphenyl)oxirane |
InChI |
InChI=1S/C12H16O/c1-2-3-4-10-5-7-11(8-6-10)12-9-13-12/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
NFGNYINFMSKFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




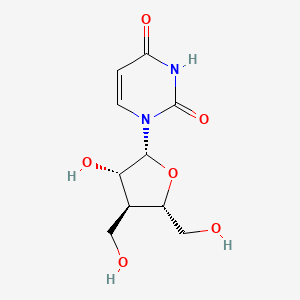
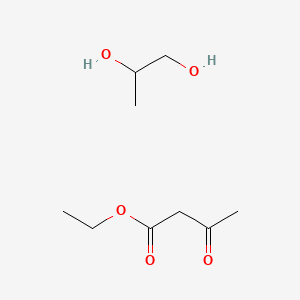

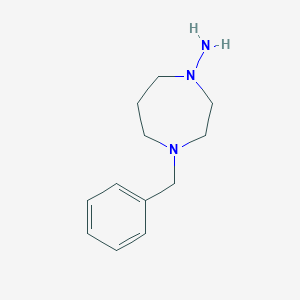

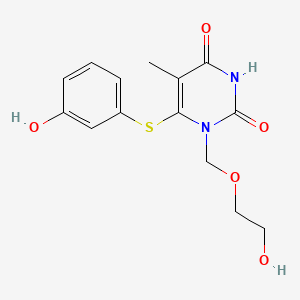
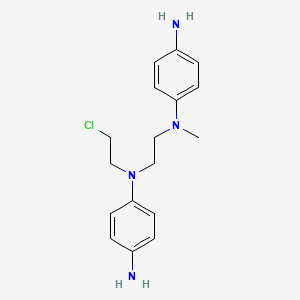
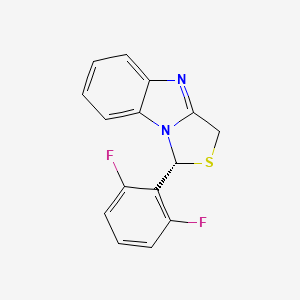
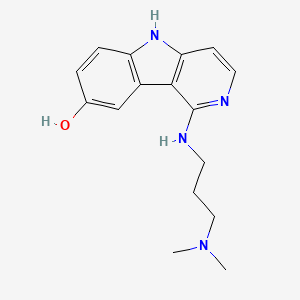
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)

